molecular formula C19H20N4O2S2 B15032901 2-(allylamino)-3-[(Z)-(3-sec-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one

2-(allylamino)-3-[(Z)-(3-sec-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B15032901
M. Wt: 400.5 g/mol
InChI Key: FAJQECJDROUZDC-KAMYIIQDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Allylamino)-3-[(Z)-(3-sec-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one (hereafter referred to as Compound A) is a heterocyclic molecule featuring a fused pyrido[1,2-a]pyrimidin-4-one core substituted with an allylamino group and a Z-configured thiazolidinone-based methylidene moiety. The compound’s structure integrates key pharmacophores:

  • Pyrido[1,2-a]pyrimidin-4-one: A nitrogen-rich bicyclic system associated with diverse biological activities, including antimicrobial and anti-inflammatory properties .
  • Thiazolidin-4-one ring: A sulfur- and nitrogen-containing heterocycle known for its role in modulating enzyme inhibition (e.g., aldose reductase) and antimicrobial activity .
  • Z-configuration: The stereochemistry of the methylidene group is critical for molecular interactions, as seen in structurally analogous compounds .

Properties

Molecular Formula

C19H20N4O2S2

Molecular Weight

400.5 g/mol

IUPAC Name

(5Z)-3-butan-2-yl-5-[[4-oxo-2-(prop-2-enylamino)pyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C19H20N4O2S2/c1-4-9-20-16-13(17(24)22-10-7-6-8-15(22)21-16)11-14-18(25)23(12(3)5-2)19(26)27-14/h4,6-8,10-12,20H,1,5,9H2,2-3H3/b14-11-

InChI Key

FAJQECJDROUZDC-KAMYIIQDSA-N

Isomeric SMILES

CCC(C)N1C(=O)/C(=C/C2=C(N=C3C=CC=CN3C2=O)NCC=C)/SC1=S

Canonical SMILES

CCC(C)N1C(=O)C(=CC2=C(N=C3C=CC=CN3C2=O)NCC=C)SC1=S

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(allylamino)-3-[(Z)-(3-sec-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one typically involves multi-step reactions. One common method includes the reaction of pyrido[1,2-a]pyrimidin-4-one derivatives with allylamine and sec-butyl isothiocyanate under controlled conditions. The reaction is often carried out in the presence of a base such as triethylamine and a solvent like dichloromethane. The intermediate products are then subjected to further reactions to introduce the thiazolidinone moiety.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the compound. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-(allylamino)-3-[(Z)-(3-sec-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the allylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

    Substitution: Nucleophiles like amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

2-(allylamino)-3-[(Z)-(3-sec-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(allylamino)-3-[(Z)-(3-sec-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Bioactivity Trends

  • Antimicrobial Activity: Thiazolidinone derivatives with bulky alkyl groups (e.g., sec-butyl in Compound A) exhibit superior membrane penetration compared to smaller substituents (e.g., isopropyl in Compound B) .
  • Solubility: Piperazinyl or methylpiperidinyl substituents (e.g., Compound C) improve aqueous solubility but may reduce CNS penetration compared to allylamino or sec-butyl groups .
  • Antioxidant Potential: Thiazolidinone-azo hybrids (e.g., Compound E) demonstrate strong radical scavenging, suggesting that Compound A’s thioxo group could similarly enhance redox activity .

Biological Activity

The compound 2-(allylamino)-3-[(Z)-(3-sec-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic molecule characterized by a unique heterocyclic structure. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C15H19N3O2SC_{15}H_{19}N_3O_2S, and it features a pyrido[1,2-a]pyrimidin-4-one core along with an allylamino group and a thiazolidinone moiety . The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activities.

The biological activity of this compound is linked to its interaction with specific molecular targets. It may function as an inhibitor or activator of enzymes or receptors, modulating their activity and leading to various biological effects. The precise mechanisms depend on the target molecules and the biological context in which the compound is applied.

Biological Activities

Research has indicated that derivatives of thiazolidinones, including this compound, exhibit a wide range of biological activities:

1. Anticancer Activity

Studies have shown that thiazolidinone derivatives can inhibit cancer cell proliferation. For instance, compounds similar to this one have demonstrated cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and HT-29 (colon cancer). The IC50 values for some derivatives have been reported as low as 0.31 µM against HT-29 cells .

CompoundCell LineIC50 (µM)
Thiazolidinone AMCF-73.2
Thiazolidinone BA5498.4
Thiazolidinone CHT-290.31

2. Antioxidant Activity

The antioxidant potential of thiazolidinone derivatives has been evaluated using assays like the DPPH radical scavenging assay. Compounds with specific substitutions have shown significant inhibition of lipid peroxidation, indicating their potential as antioxidants .

3. Antidiabetic Activity

Thiazolidinones have been noted for their antidiabetic properties, potentially acting through the modulation of glucose metabolism and insulin sensitivity. Some studies suggest that modifications in the thiazolidinone structure can enhance these effects .

4. Antimicrobial Activity

Research indicates that thiazolidinone derivatives possess antimicrobial properties, making them candidates for further investigation in treating infections caused by resistant strains .

Case Studies

Recent studies have highlighted various aspects of the biological activity of related compounds:

  • Cytotoxicity Studies : A series of thiazolidinone derivatives were tested against multiple cancer cell lines, revealing significant cytotoxicity linked to structural modifications.
  • Mechanistic Insights : Investigations into how these compounds induce apoptosis in cancer cells have shown involvement of caspase pathways, underscoring their potential as therapeutic agents .
  • Structure-Activity Relationships (SAR) : Detailed SAR studies have illustrated how modifications at different positions on the thiazolidinone ring affect biological activity, guiding future drug design efforts .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.